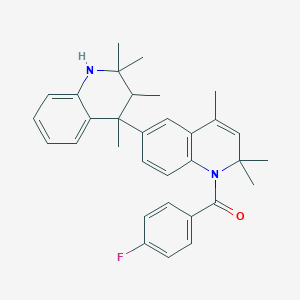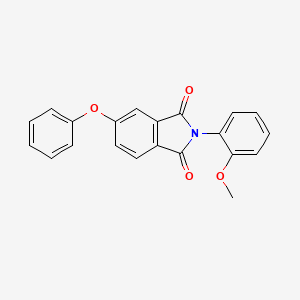
2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-溴苯基)-2,3-二氢喹唑啉-4(1H)-酮是一种复杂的 有机化合物,在化学和药理学领域引起了广泛关注。该化合物以其独特的结构为特征,其中包括苯并二氧杂环戊烯部分、溴苯基基团和二氢喹唑啉酮核心。
准备方法
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-溴苯基)-2,3-二氢喹唑啉-4(1H)-酮的合成通常涉及 多步有机反应。一种常见的合成路线包括以下步骤:
苯并二氧杂环戊烯部分的形成: 可以通过儿茶酚衍生物与甲醛的环化来实现。
溴苯基基团的引入: 这一步通常涉及使用溴或N-溴代丁二酰亚胺(NBS)作为溴化剂的溴化反应。
二氢喹唑啉酮核心的构建: 这通常通过邻氨基苯甲酸衍生物与适当的醛或酮之间的缩合反应来完成。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用催化剂和控制的反应条件以确保可扩展性。
化学反应分析
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-溴苯基)-2,3-二氢喹唑啉-4(1H)-酮经历各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,导致形成喹唑啉酮衍生物。
还原: 使用硼氢化钠或氢化铝锂等还原剂的还原反应可以将该化合物转化为其相应的二氢衍生物。
取代: 溴苯基基团可以进行亲核取代反应,其中溴原子被其他亲核试剂(如胺或硫醇)取代。
这些反应中使用的常见试剂和条件包括有机溶剂(例如二氯甲烷、乙醇)、催化剂(例如钯碳)以及特定的温度和压力条件,以促进所需的转化。这些反应形成的主要产物包括具有潜在生物活性的各种取代喹唑啉酮衍生物。
科学研究应用
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-溴苯基)-2,3-二氢喹唑啉-4(1H)-酮具有广泛的科学研究应用:
化学: 它作为合成更复杂的有机分子和材料的宝贵中间体。
生物学: 研究该化合物与生物大分子(如蛋白质和核酸)的潜在相互作用。
医学: 正在进行的研究探索其作为治疗剂的潜力,特别是在治疗癌症和神经系统疾病等疾病方面。
工业: 它用于开发具有特定性能的新型材料,例如聚合物和涂料。
作用机理
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-溴苯基)-2,3-二氢喹唑啉-4(1H)-酮的作用机理涉及其与特定分子靶标和途径的相互作用。例如,在药物化学中,它可能通过抑制参与疾病进展的某些酶或受体而起作用。苯并二氧杂环戊烯和溴苯基基团有助于其对这些靶标的结合亲和力和特异性,而二氢喹唑啉酮核心可能在调节其整体生物活性中发挥作用。
作用机制
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzodioxole and bromophenyl groups can interact with the active sites of these targets, leading to inhibition or activation of biological pathways.
相似化合物的比较
与其他类似化合物相比,2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-溴苯基)-2,3-二氢喹唑啉-4(1H)-酮因其独特的结构特征组合而脱颖而出。类似的化合物包括:
2-(1,3-苯并二氧杂环戊烯-5-基)-3-苯基喹唑啉-4(1H)-酮: 缺少溴原子,这可能会影响其反应性和生物活性。
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-氯苯基)-2,3-二氢喹唑啉-4(1H)-酮: 含有氯原子而不是溴原子,导致不同的化学和生物学性质。
2-(1,3-苯并二氧杂环戊烯-5-基)-3-(4-甲基苯基)-2,3-二氢喹唑啉-4(1H)-酮: 甲基基团的存在而不是溴原子改变了其空间和电子特性。
属性
分子式 |
C21H15BrN2O3 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H15BrN2O3/c22-14-6-8-15(9-7-14)24-20(13-5-10-18-19(11-13)27-12-26-18)23-17-4-2-1-3-16(17)21(24)25/h1-11,20,23H,12H2 |
InChI 键 |
GTIFBJBLXVSRDO-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11541060.png)


![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)

![2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541108.png)
![2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11541114.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11541123.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
